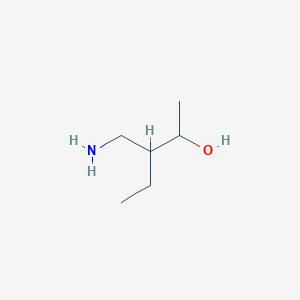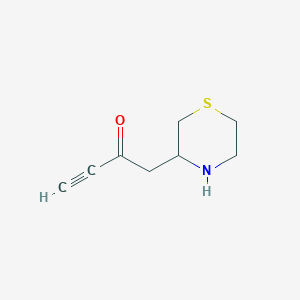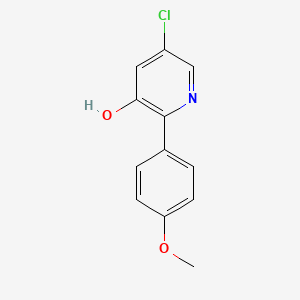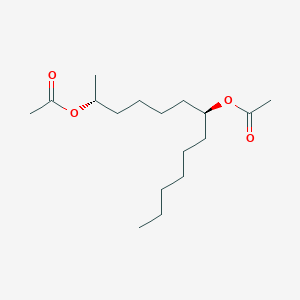
(r,s)-2,7-Diacetoxytridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(r,s)-2,7-Diacetoxytridecane is an organic compound that belongs to the class of diacetates. It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies. This compound is often used in various chemical and biological research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (r,s)-2,7-Diacetoxytridecane typically involves the acetylation of 2,7-dihydroxytridecane. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of solvent-free conditions or minimal solvents is also explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
(r,s)-2,7-Diacetoxytridecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diacids or ketones.
Reduction: Reduction reactions can convert it into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Diacids or diketones.
Reduction: Diols.
Substitution: Compounds with different functional groups replacing the acetoxy groups.
Applications De Recherche Scientifique
(r,s)-2,7-Diacetoxytridecane has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (r,s)-2,7-Diacetoxytridecane involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dihydroxytridecane: The precursor to (r,s)-2,7-Diacetoxytridecane, differing by the presence of hydroxyl groups instead of acetoxy groups.
2,7-Diacetoxyundecane: A similar compound with a shorter carbon chain.
2,7-Diacetoxytetradecane: A similar compound with a longer carbon chain.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two acetoxy groups. This makes it a valuable compound for studying stereochemical effects and for use in applications requiring specific chiral properties.
Propriétés
Formule moléculaire |
C17H32O4 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
[(2R,7S)-7-acetyloxytridecan-2-yl] acetate |
InChI |
InChI=1S/C17H32O4/c1-5-6-7-8-12-17(21-16(4)19)13-10-9-11-14(2)20-15(3)18/h14,17H,5-13H2,1-4H3/t14-,17+/m1/s1 |
Clé InChI |
CZDAGXZQSCOKIL-PBHICJAKSA-N |
SMILES isomérique |
CCCCCC[C@@H](CCCC[C@@H](C)OC(=O)C)OC(=O)C |
SMILES canonique |
CCCCCCC(CCCCC(C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



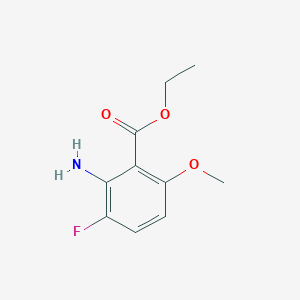
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde](/img/structure/B13177853.png)




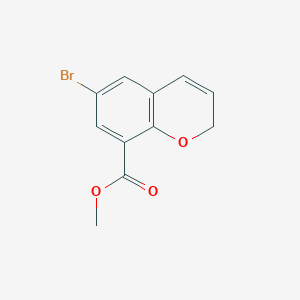
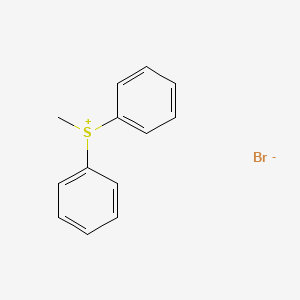
amine](/img/structure/B13177887.png)
